![molecular formula C12H13N3O2 B1599076 ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 70015-76-8](/img/structure/B1599076.png)
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic building block . Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazole nucleus, like in ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Scientific Research Applications
Synthesis and Pharmacological Potential
Ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate has been utilized in synthesizing new compounds with potential pharmacological applications. For instance, one study synthesized 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, exploring their analgesic and anti-inflammatory activities. These compounds, particularly 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, showed promising analgesic and anti-inflammatory effects with mild ulcerogenic potential (Gokulan et al., 2012).
Applications in Agricultural Chemistry
The compound has also found applications in agricultural chemistry. A study involving the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia found that while the auxin activities of the synthesized compounds were not high, a few exhibited anti-blast properties against wheat gemma (Yue et al., 2010).
Corrosion Inhibition in Industrial Processes
In the field of industrial chemistry, derivatives of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, such as pyranpyrazole derivatives, have been studied as corrosion inhibitors for mild steel in industrial pickling processes. These studies include experimental and quantum chemical studies to understand the mechanisms of corrosion inhibition (Dohare et al., 2017).
Chemical Structure Analysis and Modification
Further research has been conducted on the chemical structure and potential modifications of ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate. Studies have focused on its synthesis, characterization, and potential applications in creating new chemical entities with specific properties. These studies provide insights into the structural and spectral characteristics of the compound, which can lead to the development of novel applications in various fields of chemistry (Ghozlan et al., 2014).
Future Directions
Pyrazoles, including ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9(13)10(14-15-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKQUJAPEZEESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220278 | |
Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-amino-3-phenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
70015-76-8 | |
Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070015768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrazolecarboxylic acid, 4-amino-5-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.